molecular formula C17H9FN2O4 B2539351 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one CAS No. 931693-78-6

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2539351
CAS No.: 931693-78-6
M. Wt: 324.267
InChI Key: UZONPFQHZQAKOR-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core structure, which is a common motif in various biologically active molecules. The presence of the 4-fluorophenyl and 1,2,4-oxadiazol-5-yl groups further enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction of 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative can yield the 1,2,4-oxadiazole ring. This intermediate can then be coupled with a chromen-2-one derivative under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis or the use of solid-phase catalysts can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the 1,2,4-oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZONPFQHZQAKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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